molecular formula C31H30Cl2N6O6S B1677228 MK-0668 CAS No. 865110-07-2

MK-0668

Cat. No.: B1677228
CAS No.: 865110-07-2
M. Wt: 685.6 g/mol
InChI Key: USYYNLPEWBGIMJ-ICTDUYRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-0668 is an amino acid-based, potent antagonist of unactivated very late antigen-4 (VLA-4). It has shown significant efficacy in inhibiting VLA-4 with an IC50 of 0.13 nM in human whole blood . This compound has been studied extensively for its potential therapeutic applications, particularly in the field of immunology and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-0668 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MK-0668 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

MK-0668 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of amino acid-based antagonists.

    Biology: Investigated for its role in modulating immune responses by inhibiting VLA-4.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting VLA-4

Mechanism of Action

MK-0668 exerts its effects by binding to and inhibiting VLA-4, a cell surface integrin involved in the adhesion and migration of leukocytes. By blocking VLA-4, this compound prevents the interaction between leukocytes and endothelial cells, thereby reducing inflammation and immune responses. The molecular targets include the alpha-4 and beta-1 subunits of VLA-4, and the pathways involved are primarily related to immune cell signaling and adhesion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-0668

This compound is unique due to its high potency and specificity for unactivated VLA-4. It has shown superior efficacy in preclinical studies compared to other VLA-4 antagonists, making it a promising candidate for further development and clinical trials .

Properties

CAS No.

865110-07-2

Molecular Formula

C31H30Cl2N6O6S

Molecular Weight

685.6 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1

InChI Key

USYYNLPEWBGIMJ-ICTDUYRTSA-N

SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Isomeric SMILES

C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Canonical SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK 0668
MK-0668
MK0668
N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0668
Reactant of Route 2
MK-0668
Reactant of Route 3
MK-0668
Reactant of Route 4
MK-0668
Reactant of Route 5
MK-0668
Reactant of Route 6
MK-0668

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.